molecular formula C7H15NO2 B13084730 3-(Azetidin-3-yloxy)butan-2-ol

3-(Azetidin-3-yloxy)butan-2-ol

Cat. No.: B13084730
M. Wt: 145.20 g/mol
InChI Key: HEURLCJYQCIIHW-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)butan-2-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to a butanol moiety. The presence of both an azetidine ring and a hydroxyl group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)butan-2-ol typically involves the alkylation of azetidine with a suitable butanol derivative. One common method is the reaction of azetidine with 3-chlorobutan-2-ol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)butan-2-ol is unique due to the presence of both an azetidine ring and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(azetidin-3-yloxy)butan-2-ol

InChI

InChI=1S/C7H15NO2/c1-5(9)6(2)10-7-3-8-4-7/h5-9H,3-4H2,1-2H3

InChI Key

HEURLCJYQCIIHW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1CNC1)O

Origin of Product

United States

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